Scaffold Differentiation: Tripartite Heterocyclic Architecture vs. Des-Thiophene and Des-Pyrazole Analogs
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine (MW 310.4 g/mol, C₁₆H₁₄N₄OS) possesses a unique tripartite architecture comprising pyrazole, thiophen-3-yl, and benzoxazol-2-amine moieties connected via a chiral ethyl linker . The closest commercially available analogs lack critical structural elements: N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazol-2-amine (CAS 1291625-07-4, MW 228.25 g/mol) is des-thiophene, while N-[2-methoxy-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine (CAS 2380193-53-1, MW 274.34 g/mol) replaces the pyrazole with a methoxy group . The thiophen-3-yl substituent contributes approximately 82.1 Da additional mass and adds an aromatic sulfur atom capable of sulfur-π interactions and cytochrome P450-mediated metabolism distinct from the thiophen-2-yl isomer [1].
| Evidence Dimension | Molecular weight and heterocyclic composition |
|---|---|
| Target Compound Data | MW 310.4 g/mol; contains pyrazole + thiophen-3-yl + benzoxazol-2-amine |
| Comparator Or Baseline | CAS 1291625-07-4: MW 228.25 g/mol (des-thiophene); CAS 2380193-53-1: MW 274.34 g/mol (des-pyrazole, methoxy-substituted) |
| Quantified Difference | MW difference of +82.1 Da vs. des-thiophene analog; +36.1 Da vs. des-pyrazole analog |
| Conditions | Structural comparison based on chemical registry data |
Why This Matters
The tripartite scaffold may engage biological targets through simultaneous interactions at three distinct pharmacophoric sites, a binding mode not achievable by any single-comparator analog.
- [1] A Comparison of the Physiological Activity of Thiophene Isomers. Journal of the American Pharmaceutical Association (Scientific Edition), 1952, 41(8): 423-425. Demonstrates differential pharmacological activity between thiophene positional isomers. View Source
